Carboxyphosphamide Benzyl Ester-d4
Description
Carboxyphosphamide Benzyl Ester-d4 (CAS: TRC C181357) is a deuterated analog of Carboxyphosphamide Benzyl Ester (CAS: 37979-67-2), a derivative of cyclophosphamide. The compound features four deuterium atoms (d4) incorporated into its structure, primarily to enhance metabolic stability and prolong its half-life in biological systems . As a deuterated benzyl ester, it serves as a prodrug, improving solubility and bioavailability compared to its non-esterified counterpart, Carboxyphosphamide (CAS: 22788-18-7), which is an inactive metabolite of cyclophosphamide formed via aldehyde dehydrogenase-mediated oxidation .
The benzyl ester group facilitates cellular uptake, while deuterium substitution at key positions reduces enzymatic degradation, making it valuable in pharmacokinetic studies and as an internal standard in mass spectrometry .
Properties
CAS No. |
1276302-73-8 |
|---|---|
Molecular Formula |
C14H21Cl2N2O4P |
Molecular Weight |
387.23 |
IUPAC Name |
benzyl 3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropanoate |
InChI |
InChI=1S/C14H21Cl2N2O4P/c15-7-9-18(10-8-16)23(17,20)22-11-6-14(19)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,17,20)/i7D2,8D2 |
InChI Key |
URRQYEVJTAKGKS-OSEHSPPNSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCOP(=O)(N)N(CCCl)CCCl |
Synonyms |
3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Phenylmethyl Ester-d4; _x000B_3-[[Amino[bis(2-chloroethyl)amino]phosphinyl]oxy]propanoic Acid Benzyl Ester-d4; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carboxyphosphamide Benzyl Ester-d4 involves the incorporation of deuterium atoms into the molecular structure. The general synthetic route includes the reaction of appropriate starting materials under controlled conditions to introduce the deuterium labels. Specific details on the reaction conditions and reagents used are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes multiple steps of purification and quality control to meet the stringent requirements for research-grade compounds .
Chemical Reactions Analysis
Types of Reactions
Carboxyphosphamide Benzyl Ester-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like chloroform or methanol, and specific catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
Carboxyphosphamide Benzyl Ester-d4 is widely used in scientific research due to its stable isotope labeling. Applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in environmental studies to detect and quantify pollutants in various matrices.
Mechanism of Action
The mechanism of action of Carboxyphosphamide Benzyl Ester-d4 involves its interaction with specific molecular targets. The deuterium labeling allows researchers to track the compound within biological systems and study its effects on various pathways. The compound’s interactions with enzymes and receptors can provide insights into its pharmacological and toxicological properties .
Comparison with Similar Compounds
Carboxyphosphamide and Its Derivatives
- Key Differences: The benzyl ester in this compound enhances lipophilicity, improving membrane permeability compared to Carboxyphosphamide . Deuterium substitution reduces CYP450-mediated metabolism, unlike non-deuterated metabolites like 4-ketocyclophosphamide, which undergo faster hepatic oxidation .
Other Deuterated Benzyl Esters
Phosphorylated Benzyl Derivatives
- Key Differences :
- Phosphoramide groups (in Carboxyphosphamide derivatives) are more reactive in alkylation reactions, unlike phosphonates, which are stable but less bioactive .
- Cytotoxicity data for Carboxyphosphamide metabolites (e.g., 2-Carboxyethyl N,N-bis(2-chloroethyl)phosphorodiamidate) show minimal activity, suggesting the benzyl ester-d4 form is optimized for stability rather than therapeutic effect .
Research Findings and Mechanistic Insights
- Metabolism: this compound resists hepatic microsomal oxidation due to deuterium’s kinetic isotope effect, contrasting with non-deuterated cyclophosphamide metabolites that require NADPH and CYP450 for activation .
- Enzyme Interactions : Unlike ethylmorphine, which competes with cyclophosphamide for microsomal metabolism, the deuterated benzyl ester avoids competitive inhibition, enhancing its utility in co-administration studies .
- Stability: Storage at -20°C ensures long-term stability (≥4 years), similar to non-deuterated Carboxyphosphamide, but with improved resistance to ambient degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
